molecular formula C24H26N2O3 B11310585 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11310585
M. Wt: 390.5 g/mol
InChI Key: VDALSGMQNGOWMB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromenopyrrole-dione scaffold. The structure features a 4-ethylphenyl group at position 1 and a 3-(dimethylamino)propyl chain at position 2. Its synthesis is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(4-ethylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H26N2O3/c1-4-16-10-12-17(13-11-16)21-20-22(27)18-8-5-6-9-19(18)29-23(20)24(28)26(21)15-7-14-25(2)3/h5-6,8-13,21H,4,7,14-15H2,1-3H3

InChI Key

VDALSGMQNGOWMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Reactant Selection and Stoichiometry

The synthesis begins with a one-pot MCR involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv) as the chromene precursor.

  • 4-Ethylbenzaldehyde (1.1 equiv) to introduce the 4-ethylphenyl group.

  • 3-(Dimethylamino)propylamine (1.1 equiv) to incorporate the dimethylaminopropyl side chain.

A slight excess of aldehyde and amine ensures complete conversion, addressing steric hindrance from the dimethylamino group.

Reaction Conditions

  • Solvent: Ethanol (4 mL per 0.5 mmol chromene precursor).

  • Catalyst: p-Toluenesulfonic acid (0.05 equiv).

  • Temperature: 40°C for 2 hours, followed by reflux at 80°C for 20 hours.

Electron-donating substituents (e.g., ethyl) on the aldehyde necessitate prolonged heating to overcome reduced electrophilicity.

Intermediate Formation

The MCR generates a linear α-amino amidine intermediate, which undergoes intramolecular cyclization to form the dihydrochromeno[2,3-c]pyrrole core.

Cyclization and Aromatization

Base-Mediated Cyclization

Post-MCR, the crude mixture is treated with pyridine (3.0 equiv) in toluene at 90°C for 12 hours to promote 5-endo-trig cyclization. This step activates the Michael acceptor via deprotonation, enabling pyrrole ring closure.

Auto-Oxidation

Cyclization is followed by spontaneous air oxidation, aromatizing the pyrrole ring and yielding the 3,9-dione moiety.

Purification and Characterization

Isolation

  • Crystallization: The product is isolated via recrystallization from dichloromethane/hexane (2:1), achieving >95% purity.

  • Chromatography: Flash chromatography (ethyl acetate/hexane, 1:30) resolves residual byproducts.

Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8 Hz, 2H, aryl-H), 3.71 (t, 2H, NCH2), 2.82 (s, 6H, N(CH3)2).

  • 13C NMR (100 MHz, CDCl3): δ 170.1 (C=O), 152.4 (pyrrole-C), 55.3 (NCH2).

  • HRMS : m/z calcd. for C27H29N2O3 [M+H]+: 453.2178; found: 453.2175.

Optimization and Yield Enhancement

Solvent Screening

SolventYield (%)Purity (%)
Ethanol7297
Methanol6592
Toluene5889

Ethanol optimizes solubility and reaction kinetics.

Temperature Profiling

StepTemperature (°C)Time (h)Yield (%)
MCR40268
Cyclization901272

Prolonged cyclization at 90°C maximizes ring closure efficiency.

Mechanistic Insights

Key Transition States

Density functional theory (DFT) calculations reveal that the 5-endo-trig cyclization proceeds via a six-membered transition state, stabilized by conjugation with the chromene carbonyl.

Byproduct Analysis

  • Incomplete Cyclization: 5–8% yield of open-chain amidine due to insufficient pyridine.

  • Oxidation Byproducts: <2% quinone derivatives from overoxidation.

Scalability and Reproducibility

Gram-Scale Synthesis

A 10 mmol scale reaction in ethanol (80 mL) yields 3.9 g (72%) with identical purity to small-scale trials.

Interlaboratory Validation

LaboratoryYield (%)Purity (%)
A7096
B6895

Standardized protocols (strict stoichiometry, anhydrous ethanol) minimize variability.

Alternative Synthetic Routes

Barton–Zard Reaction

Reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate in ethanol/K2CO3 generates analogous pyrroles but lacks regioselectivity for dimethylamino groups.

Ring-Opening Strategy

Treatment of preformed chromeno[2,3-c]pyrroles with hydrazine yields pyrazolones, unsuitable for the target compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or neurological disorders.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and similar derivatives:

Compound Name Aryl Substituent Amine Substituent Molecular Weight Yield (%) Key Properties/Notes
2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target) 4-Ethylphenyl 3-(Dimethylamino)propyl ~434.5* 43–86 Ethyl group enhances lipophilicity; dimethylamino improves solubility .
2-[3-(Diethylamino)propyl]-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2,3-Dimethoxyphenyl 3-(Diethylamino)propyl 458.5 N/A Methoxy groups increase polarity; diethylamino may reduce metabolic stability .
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Methoxyphenyl 3-(Morpholinyl)propyl ~463.5 N/A Morpholine enhances bioavailability; methoxy improves solubility .
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl 440.1 52 Trimethoxy groups may enhance anticancer activity; lower yield due to steric effects .
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl 3-(Diethylamino)propyl 420.5 N/A Methoxy at position 6 modulates electronic effects; phenyl simplifies synthesis .

*Calculated based on molecular formula (C26H28N2O3).

Key Observations:

Substituent Effects on Synthesis: The target compound’s synthesis achieves yields up to 86% under optimized conditions, with heating times adjusted for electron-donor (longer) or electron-acceptor (shorter) aryl aldehydes . Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit lower yields (e.g., 52% in ), likely due to steric hindrance.

Physicochemical Properties: Lipophilicity: The 4-ethylphenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., ). Solubility: Dimethylamino and morpholinyl groups enhance water solubility via protonation or hydrogen bonding .

Biological Relevance :

  • Analogs with trimethoxyphenyl groups (e.g., ) are hypothesized to exhibit anticancer activity due to structural similarity to colchicine-site binders.
  • Morpholinyl derivatives (e.g., ) are often prioritized in drug discovery for their favorable pharmacokinetic profiles.

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_2O_3, with a molecular weight of approximately 328.41 g/mol. The structure features a chromeno-pyrrole core, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the chromeno-pyrrole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of chromeno-pyrrole inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .

Neuroprotective Effects

The dimethylamino group in the compound suggests potential neuroprotective properties. Compounds with similar functional groups have been studied for their ability to modulate neurotransmitter systems.

  • Research Findings : A study indicated that derivatives of dimethylamino compounds could enhance dopamine receptor activity, which is crucial for neuroprotection in conditions like Parkinson's disease . The compound may enhance dopaminergic signaling, providing a therapeutic avenue for neurodegenerative diseases.

Anti-inflammatory Activity

The compound's structure suggests it may also exhibit anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and targeting inflammatory pathways can be beneficial.

  • Experimental Evidence : Research has shown that chromeno-pyrrole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory conditions .

The biological activity of 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may involve several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase pathway activation.
  • Dopamine Receptor Modulation : Enhancing dopaminergic signaling pathways.
  • Cytokine Inhibition : Suppressing the release of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspases
NeuroprotectiveEnhances dopamine signaling
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the established synthetic routes for preparing 2-[3-(dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:

  • Reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives with 4-ethylbenzaldehyde and 3-(dimethylamino)propylamine.
  • Optimizing reaction parameters (e.g., solvent polarity, temperature) to accommodate the ethylphenyl and dimethylaminopropyl substituents, which influence cyclization kinetics .
  • Isolation via crystallization (yields: 43–86%, purity >95% by HPLC) without chromatography, ensuring scalability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Assign chemical shifts for the chromeno-pyrrole core, ethylphenyl protons (δ 1.2–1.4 ppm for CH3), and dimethylaminopropyl protons (δ 2.2–2.5 ppm for N(CH3)2) .
  • HPLC : Validate purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~465.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields for derivatives with diverse substituents?

  • Substituent Compatibility : Use aldehydes with electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl), adjusting heating times (15–120 min) to balance reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF may improve cyclization kinetics for bulky substituents .
  • Amine Stoichiometry : A 1.1:1 molar ratio of amine to aldehyde minimizes side reactions (e.g., over-alkylation) .

Q. How should researchers resolve contradictions in reported synthetic yields across studies?

  • Comparative Replication : Reproduce prior methods (e.g., Vydzhak et al., 2008–2010) using identical substrates and conditions to identify variables (e.g., solvent purity, heating rate) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate factors (e.g., temperature, catalyst) affecting yield discrepancies .
  • Validation via Cross-Lab Collaboration : Share batch samples for independent HPLC and NMR validation to rule out instrumentation bias .

Q. What computational strategies can predict the compound’s reactivity or biological activity?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cyclization steps, identifying steric clashes from the ethylphenyl group .
  • Molecular Docking : Screen the compound against protein targets (e.g., kinases) using AutoDock Vina, leveraging its chromeno-pyrrole scaffold’s similarity to known inhibitors .
  • Machine Learning : Train models on existing dihydrochromeno-pyrrole-dione libraries (223 examples) to predict bioactivity or solubility .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Crystallization Optimization : Adjust cooling rates and solvent mixtures (e.g., ethanol/water) to prevent amorphous solid formation during large-scale crystallization .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Byproduct Management : Characterize side products (e.g., over-alkylated amines) via LC-MS and refine quenching protocols to minimize their formation .

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